5,6-Dimethylpyridin-2-amine
CAS No.: 57963-08-3
Cat. No.: VC20758152
Molecular Formula: C7H10N2
Molecular Weight: 122.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57963-08-3 |
---|---|
Molecular Formula | C7H10N2 |
Molecular Weight | 122.17 g/mol |
IUPAC Name | 5,6-dimethylpyridin-2-amine |
Standard InChI | InChI=1S/C7H10N2/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3,(H2,8,9) |
Standard InChI Key | UZAOIPZZPZCFES-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(C=C1)N)C |
Canonical SMILES | CC1=C(N=C(C=C1)N)C |
What is 5,6-Dimethylpyridin-2-amine?
5,6-Dimethylpyridin-2-amine is a chemical compound with the molecular formula
and a molecular weight of 122.17 . It is also known by other names, including 2-Pyridinamine,5,6-dimethyl-, 6-Amino-2,3-lutidine, and 5,6-Dimethyl-2-aminopyridine .
Data Table:
Property | Value |
---|---|
CAS Number | 57963-08-3 |
Molecular Weight | 122.17 |
Molecular Formula |
text|
| Boiling Point | 231.8ºC at 760 mmHg |
| Flash Point | 116.9ºC |
| Density | 1.039g/cm3 |
| Form | Solid |
| Color | Light Yellow |
| Solubility | Chloroform, Dichloromethane|
| Storage temp. | under inert gas at 2–8 °C |
Synthesis and Preparation
The search results contain information on the synthesis of related compounds, such as 5-substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines . These compounds were prepared by modifying the condensation of monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, converts 2-amino-4,6-dihydroxypyrimidine analogs to 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .
Research and Applications
While the provided search results do not directly specify applications of 5,6-Dimethylpyridin-2-amine, they highlight the uses of related aminopyridines and pyrimidines in various research areas:
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nNOS Inhibitors: Symmetric double-headed aminopyridines have been used as neuronal nitric oxide synthase (nNOS) inhibitors . These inhibitors were designed with an aminopyridine moiety to bind to the heme, mimicking the interactions between active site groups and L-arginine .
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CDK4/6 Inhibitors: N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of CDK4 and CDK6 .
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AMPK Activators: 3,5-dimethylpyridin-4(1H)-one derivatives have been synthesized and evaluated as AMP-activated protein kinase (AMPK) activators .
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Inhibitors of NO Production: 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated nitric oxide (NO) production . The most effective compound was 5-fluoro-2-amino-4,6-dichloropyrimidine, which nearly completely suppressed NO production and exhibited higher activity than reference compounds .
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Macrofilaricidal Compounds: Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds for treating human filarial infections .
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